molecular formula C8H12N2O B14836455 2-(2-Aminoethyl)-6-methylpyridin-4-OL

2-(2-Aminoethyl)-6-methylpyridin-4-OL

Cat. No.: B14836455
M. Wt: 152.19 g/mol
InChI Key: SQDICDPHESYRRI-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-methylpyridin-4-OL is a pyridine derivative featuring an aminoethyl (-CH₂CH₂NH₂) substituent at position 2, a methyl (-CH₃) group at position 6, and a hydroxyl (-OH) group at position 4. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, balanced by the hydrophobic methyl substituent.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2-aminoethyl)-6-methyl-1H-pyridin-4-one

InChI

InChI=1S/C8H12N2O/c1-6-4-8(11)5-7(10-6)2-3-9/h4-5H,2-3,9H2,1H3,(H,10,11)

InChI Key

SQDICDPHESYRRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-methylpyridin-4-OL typically involves the functionalization of a pyridine ring. One common method is the reaction of 2-chloro-6-methylpyridine with ethylenediamine under basic conditions to introduce the aminoethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-methylpyridin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to the formation of amines or alkanes .

Scientific Research Applications

2-(2-Aminoethyl)-6-methylpyridin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-methylpyridin-4-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing pyridine/pyrimidine backbones, amino/alkyl substituents, or hydroxyl groups. Key differences in structure, properties, and applications are highlighted.

Pyridine Derivatives

(a) 4-(2-Aminoethyl)pyridine
  • Structure: Pyridine ring with a 2-aminoethyl group at position 4. Lacks methyl and hydroxyl groups.
  • Properties: Higher lipophilicity compared to the target compound due to the absence of polar hydroxyl. The aminoethyl group enhances basicity.
  • Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks .
(b) 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33)
  • Structure: Pyridine with a methyl group at position 4, a complex alkyl chain at position 6, and an amino group at position 2.
  • Properties: Increased lipophilicity from the methylthio and branched alkyl chain. The amino group at position 2 may alter hydrogen-bonding capacity.
(c) 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol
  • Structure: Pyridine with aminomethyl (-CH₂NH₂) at position 4, cyclohexyl at position 6, and hydroxyl at position 3.
  • Properties : Bulky cyclohexyl group reduces solubility; hydroxyl at position 3 may affect binding specificity.
  • Applications : Explored in drug discovery for its conformational rigidity and bioavailability .

Pyrimidine Analogs

(a) 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride
  • Structure: Pyrimidine ring (two nitrogen atoms) with aminoethyl at position 2, methyl at 6, and hydroxyl at 4.
  • Properties: The dihydrochloride salt enhances water solubility.
  • Applications: Potential use in antiviral or antibacterial agents due to pyrimidine’s prevalence in nucleic acid analogs .
(b) 4-Methyl-6-(methylthio)pyrimidin-2-ol
  • Structure : Pyrimidine with methylthio (-S-CH₃) at position 6, methyl at 4, and hydroxyl at 2.
  • Properties : Sulfur atom increases electronegativity and metabolic stability.
  • Applications : Investigated as a precursor in agrochemicals and enzyme inhibitors .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Key Features Potential Applications
2-(2-Aminoethyl)-6-methylpyridin-4-OL Pyridine 2-(NH₂CH₂CH₂), 6-CH₃, 4-OH C₈H₁₂N₂O Balanced polarity, moderate solubility Pharmaceutical intermediates
4-(2-Aminoethyl)pyridine Pyridine 4-(NH₂CH₂CH₂) C₇H₁₀N₂ High basicity, ligand utility Coordination chemistry
Compound 33 Pyridine 2-NH₂, 4-CH₃, 6-(CH₂CH(SCH₃)CH₂) C₁₃H₂₂N₂S High lipophilicity iNOS inhibition
2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride Pyrimidine 2-(NH₂CH₂CH₂), 6-CH₃, 4-OH C₇H₁₂N₃O·2HCl Enhanced solubility, dual N atoms Antiviral/antibacterial research
4-Methyl-6-(methylthio)pyrimidin-2-ol Pyrimidine 2-OH, 4-CH₃, 6-SCH₃ C₆H₈N₂OS Metabolic stability Agrochemicals

Q & A

What are the recommended synthetic routes for 2-(2-Aminoethyl)-6-methylpyridin-4-OL, and how can reaction conditions be optimized?

Level: Basic
Answer:
The compound can be synthesized via condensation reactions involving pyridine precursors. A common approach involves refluxing intermediates like acetyl derivatives with guanidine carbonate in ethanol, catalyzed by triethylamine, as demonstrated in the synthesis of structurally similar pyrimidin-4-ol derivatives . Post-synthetic deprotection (e.g., removal of pyrrolidine protecting groups using HCl/EtOH) may be required, followed by purification via silica gel chromatography . Optimization should focus on solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. ambient), and catalyst ratios to maximize yield.

What analytical techniques are critical for confirming the structure of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions and proton coupling patterns. For example, methyl groups at the 6-position typically show singlets near δ 2.3–2.5 ppm, while hydroxyl protons may appear as broad signals .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography: For crystalline derivatives, SHELXL or related programs can resolve bond angles and torsional strain .

How do substituents on the pyridine ring influence the compound’s biological activity?

Level: Advanced
Answer:
The 2-aminoethyl and 6-methyl groups may enhance solubility and receptor binding. Comparative studies on analogues (e.g., 2-(2-aminoethyl)pyridine) suggest that substituents at the 4-hydroxyl position modulate interactions with histamine receptors or cytokine pathways (e.g., IL6 mRNA upregulation via HRH1) . Computational tools like PubChem’s InChI descriptors can predict steric and electronic effects of substituents . Experimental validation via structure-activity relationship (SAR) studies is recommended.

How should researchers address contradictions in reported biological activity data?

Level: Advanced
Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). For example, IL6 modulation observed in one study might not replicate in primary cells due to differential receptor expression. Mitigation strategies include:

  • Orthogonal Assays: Combine ELISA, qPCR, and flow cytometry.
  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across concentrations.
  • Control Compounds: Use known IL6 modulators (e.g., tocilizumab) as benchmarks.

What computational tools are suitable for modeling the compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite can predict binding modes to targets like HRH1 .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes.
  • QSAR Models: Utilize descriptors from PubChem or ChemAxon to correlate structural features with activity .

How can researchers optimize crystallization for X-ray diffraction studies?

Level: Advanced
Answer:

  • Solvent Screening: Test polar (ethanol/water) vs. non-polar (hexane) mixtures.
  • Temperature Gradients: Slow cooling from saturated solutions promotes crystal growth.
  • Software: SHELXD for phase determination and SHELXL for refinement . For twinned crystals, twin-law refinement in SHELXL is critical.

What are the challenges in scaling up synthesis, and how can they be mitigated?

Level: Basic
Answer:

  • Purification: Chromatography becomes impractical at scale; switch to recrystallization or distillation.
  • Exothermic Reactions: Use controlled addition of reagents (e.g., acyl chlorides) under inert atmospheres.
  • Byproduct Management: Monitor reaction progress via TLC or in-line IR spectroscopy.

What safety considerations are paramount when handling this compound?

Level: Basic
Answer:

  • Toxicity Screening: Assess cytotoxicity in vitro before in vivo studies.
  • Reactive Groups: The aminoethyl moiety may form hazardous Schiff bases; handle under nitrogen.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines.

How does the compound’s stability vary under different storage conditions?

Level: Advanced
Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent hydroxyl group oxidation.
  • pH Stability: Test degradation kinetics in buffers (pH 4–9) via HPLC.
  • Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose).

What are the emerging applications of this compound in supramolecular chemistry?

Level: Advanced
Answer:
The hydroxyl and amino groups enable hydrogen-bonded networks, useful in designing shape-memory polymers (e.g., polycaprolactone-based systems) . Coordination with metal ions (e.g., Cu2+^{2+}) could also facilitate catalytic or sensing applications.

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